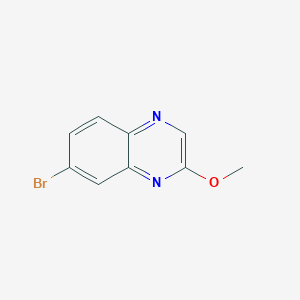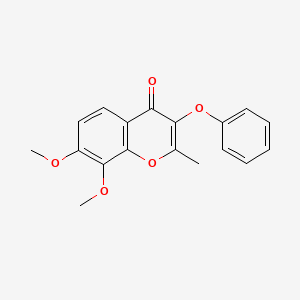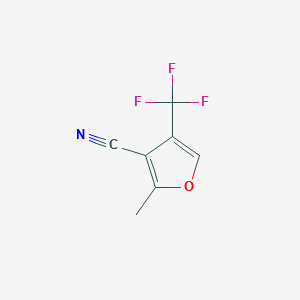
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a chemical compound with the molecular formula C7H4F3NO . It has a molecular weight of 175.11 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is 1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Synthesis of Polysubstituted Furans
A study by Zhang et al. (2015) in Organic Letters highlights the use of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile in synthesizing 2,3,5-trisubstituted furans. This process involves coupling cyclization of gem-difluoroalkenes with active methylene carbonyl compounds. The method offers good to high yields and excellent functional group compatibility, making it a valuable approach in furan synthesis (Zhang, Dai, Wu, & Cao, 2015).
Photochemical Isomerization Studies
Research by d'Auria (2000) in The Journal of Organic Chemistry investigates the photochemical isomerization of furan derivatives, including 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This study provides insights into the behavior of furan derivatives under irradiation, contributing to the understanding of their photochemical properties (d'Auria, 2000).
Diels-Alder Reaction Studies
A study by Griffith et al. (2006) in the Journal of the American Chemical Society explores the unique reactivity of difluorinated alkenoates with furan and substituted furans in a tin(IV) catalyst environment. The study, which includes compounds similar to 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile, reveals significant insights into the mechanism of furan Diels-Alder reactions (Griffith, Hillier, Moralee, Percy, Roig, & Vincent, 2006).
Base-Mediated Synthesis of Furans
Wang et al. (2019) in The Journal of Organic Chemistry describe a base-mediated method for synthesizing 2-trifluoromethylated furans and dihydrofuranols from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone. This research is relevant for compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile and demonstrates the versatility in furan compound synthesis (Wang, Chen, Wu, Wen, & Weng, 2019).
Novel Synthesis Methods
Zhang et al. (2007) in Tetrahedron Letters discuss a novel synthesis method for trifluoroprop-1-en-2-yl-substituted furans, which could be extended to the synthesis of compounds like 2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile. This research offers a new approach to synthesize furan derivatives (Zhang, Zhao, & Lu, 2007).
Safety and Hazards
The safety data sheet for “2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The compound should be handled with appropriate safety measures, including the use of personal protective equipment .
properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c1-4-5(2-11)6(3-12-4)7(8,9)10/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUZLYTXJFPURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethyl)furan-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

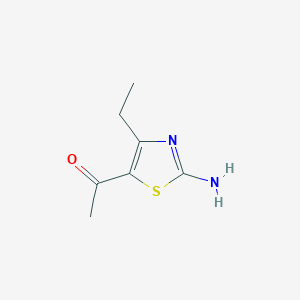
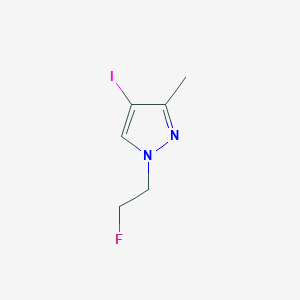

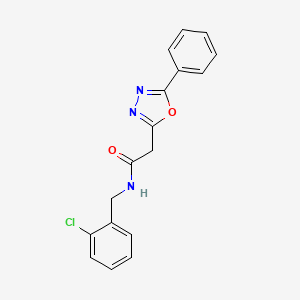

![2-[2-(2-chlorophenyl)morpholin-4-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2540736.png)
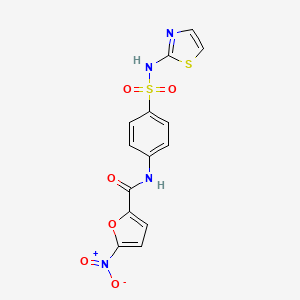
![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)
![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

